molecular formula C6H4BCl3O2 B1301967 2,4,6-Trichlorophenylboronic acid CAS No. 73852-18-3

2,4,6-Trichlorophenylboronic acid

Cat. No. B1301967
CAS RN: 73852-18-3
M. Wt: 225.3 g/mol
InChI Key: JWWBOINZBOIAHR-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenylboronic acid is a boronic acid derivative characterized by the presence of three chlorine atoms on the phenyl ring at the 2, 4, and 6 positions. Boronic acids are known for their utility in various organic reactions, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds. While the provided papers do not directly discuss 2,4,6-trichlorophenylboronic acid, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of 2,4,6-trichlorophenylboronic acid.

Synthesis Analysis

The synthesis of related boronic acid compounds often involves multi-step reaction sequences. For example, the synthesis of a (2,6-dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical involved a five-stage reaction sequence, leading to the formation of a persistent radical characterized by EPR spectra and magnetic susceptibility measurements . Although this does not describe the synthesis of 2,4,6-trichlorophenylboronic acid directly, it suggests that the synthesis of chlorinated phenylboronic acids can be complex and may yield interesting magnetic properties.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be determined using techniques such as X-ray diffraction analysis. For instance, the molecular structure of 6-methyl-2,4,8a-triphenylperhydro[1,3,2]dioxaborinino[5,4-c]pyridine, a compound related to arylboronic acids, was established using this method . This implies that similar analytical techniques could be used to elucidate the structure of 2,4,6-trichlorophenylboronic acid, potentially revealing a unique conformation influenced by the presence of the chlorine substituents.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid, for example, was found to catalyze dehydrative condensation between carboxylic acids and amines, suggesting that the position of substituents on the phenyl ring can significantly affect the reactivity and selectivity of the boronic acid in catalytic processes . This insight can be applied to 2,4,6-trichlorophenylboronic acid, where the chlorine substituents may influence its reactivity in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated phenylboronic acids can be inferred from related compounds. For instance, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid revealed hydrogen-bonded cyclic dimers and a specific conformation of the side-chain, which is common to phenoxyacetic acids . This suggests that 2,4,6-trichlorophenylboronic acid may also form specific intermolecular interactions and adopt conformations that are influenced by its functional groups and substituents.

Scientific Research Applications

1. Synthesis and Structural Characterization in Chemistry

The compound plays a role in the synthesis and structural characterization of certain chemical complexes. For example, 2,4,6-trifluorophenylboronic acid reacts with aryl(iodo)palladium(ii) complexes to form stabilized compounds, showing its importance in chemical synthesis and structural studies (Nishihara, Onodera, & Osakada, 2004).

2. Analytical Chemistry

In analytical chemistry, derivatives of boronic acids like 2,4,6-trichlorobenzeneboronic acid have been compared for their chromatographic properties. This is important for the selection of reagents in analytical problems (Poole, Singhawangcha, & Zlatkis, 1979).

3. Environmental Applications

The compound finds significant applications in environmental science, particularly in the study of pollutants and their removal. For example, studies have explored the photocatalytic removal of 2,4,6-trichlorophenol from water using ZnO powder, demonstrating its role in environmental remediation (Gaya, Abdullah, Hussein, & Zainal, 2010).

4. Development of Sensors

The compound is also used in the development of sensors. For instance, an electrochemical sensor based on CuO nanostructures has been developed for the detection of 2,4,6-Trichlorophenol, highlighting its importance in creating sensitive detection tools (Buledi et al., 2021).

5. Organic Synthesis Catalysts

In organic synthesis, arylboron compounds like 2,4-bis(trifluoromethyl)phenylboronic acid have been used as acid catalysts, indicating the versatility of boronic acids in catalyzing various chemical reactions (Ishihara & Yamamoto, 1999).

Safety And Hazards

2,4,6-Trichlorophenylboronic acid is classified as harmful and an irritant. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

(2,4,6-trichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWBOINZBOIAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370273
Record name 2,4,6-Trichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorophenylboronic acid

CAS RN

73852-18-3
Record name 2,4,6-Trichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichlorobenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Ji - 1995 - search.proquest.com
Chemiluminescent detection methods have recently emerged as a viable alternative to conventional radioisotope detection methods in a variety of clinical and analytical applications. …
Number of citations: 0 search.proquest.com
X Ji, L Kricka - … Reporting with Photons: Proceedings of the 9th …, 1997 - John Wiley & Sons
Number of citations: 0

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